N-Boc-2-bromomorpholine
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Overview
Description
N-Boc-2-bromomorpholine, also known as tert-butyl 2-bromomorpholine-4-carboxylate, is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-bromomorpholine can be synthesized through the reaction of 2-bromomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-bromomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Deprotection Reactions: Common reagents include TFA, HCl, or oxalyl chloride in methanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-azidomorpholine or 2-thiomorpholine derivatives.
Deprotection Reactions: The major product is 2-bromomorpholine after removal of the Boc group.
Scientific Research Applications
N-Boc-2-bromomorpholine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of N-Boc-2-bromomorpholine primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-chloromorpholine
- N-Boc-2-iodomorpholine
- N-Boc-2-fluoromorpholine
Uniqueness
N-Boc-2-bromomorpholine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H16BrNO3 |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
tert-butyl 2-bromomorpholine-4-carboxylate |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6H2,1-3H3 |
InChI Key |
BVARHYVAKADMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)Br |
Origin of Product |
United States |
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